molecular formula C₇H₁₁NaO₇ B028989 Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt CAS No. 134355-31-0

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt

Cat. No. B028989
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UBJVTWLZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves chemical reactions that lead to the formation of the target molecule from simpler precursors. For example, Whitfield et al. (1991) demonstrated the preparation of several L-iduronic acid derivatives, including the α– and s-methyl glycosides, highlighting the steps and conditions required for synthesis. The crystal structure of an s-methyl glycoside provides insights into the molecular conformation significant for understanding the synthesis outcomes (Whitfield, D., et al., 1991).

Scientific Research Applications

Synthesis and Conformational Analysis

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt has been a focus in synthetic chemistry, particularly in the context of carbohydrates. Perlin et al. (1972) synthesized Methyl α- and β-D-idopyranosiduronic acids by catalytic oxidation and analyzed their conformations, suggesting implications for the structure of similar residues in heparin and dermatan sulfate (Perlin, Casu, Sanderson, & Tse, 1972).

Structural Analysis and Derivatives Synthesis

Whitfield et al. (1991) prepared several L-iduronic acid derivatives, including Methyl α-L-Idopyranosiduronic Acid Sodium Salt, and analyzed their crystal structures. They found specific conformational preferences in aqueous solutions, contributing to the understanding of the compound's structural properties (Whitfield, Birnbaum, Pang, Baptista, & Sarkar, 1991).

Application in Glycosaminoglycan Synthesis

Jacquinet and Sinaÿ (1987) synthesized dermatan sulfate fragments using Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt. Their work highlights the compound's role in the synthesis of complex biological molecules like glycosaminoglycans, which have various biological functions (Jacquinet & Sinaÿ, 1987).

Heparin Sequence Analysis

Duchaussoy et al. (1999) utilized Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt in the synthesis of heparin sequences to study their interaction with antithrombin and the inhibition of thrombin, showcasing the compound's role in anticoagulant research (Duchaussoy, Jaurand, Driguez, Lederman, Ceccato, Gourvenec, Strassel, Sizun, Petitou, & Herbert, 1999).

properties

IUPAC Name

sodium;(3S,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2?,3-,4?,5?,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-MBUIZGCTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C(C([C@@H](C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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